molecular formula C16H21NO3 B4130159 N-(cyclohexylcarbonyl)phenylalanine

N-(cyclohexylcarbonyl)phenylalanine

Katalognummer B4130159
Molekulargewicht: 275.34 g/mol
InChI-Schlüssel: TYZXWNYMZXLYSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(cyclohexylcarbonyl)phenylalanine” is a compound with the molecular formula C16H21NO3 . It is an analogue of phenylalanine, an essential aromatic amino acid . This compound has been evaluated for its hypoglycemic activity .


Synthesis Analysis

The synthesis of “N-(cyclohexylcarbonyl)phenylalanine” and its analogues has been reported in the literature . The synthesis involves the use of high-resolution 1H NMR spectroscopy and MNDO calculations . A photoelectrochemical strategy for synthesizing imines efficiently, including both symmetric and unsymmetric imines, has been successfully applied to perform the cross-coupling of N-terminal phenylalanine residues .


Molecular Structure Analysis

The molecular structure of “N-(cyclohexylcarbonyl)phenylalanine” is characterized by a cyclohexylcarbonyl group attached to phenylalanine . The compound has a molecular weight of 275.34 g/mol . The IUPAC name is (2R)-2-(cyclohexanecarbonylamino)-3-phenylpropanoic acid .


Physical And Chemical Properties Analysis

“N-(cyclohexylcarbonyl)phenylalanine” has a molecular weight of 275.34 g/mol, an XLogP3 of 2.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . The compound has a topological polar surface area of 66.4 Ų and a complexity of 331 .

Wissenschaftliche Forschungsanwendungen

Hypoglycemic Agents

N-(cyclohexylcarbonyl)-D-phenylalanine and related compounds have been explored as a new class of oral hypoglycemic agents . Researchers synthesized analogues of this compound and evaluated their hypoglycemic activity. By studying the three-dimensional structure of the acyl moiety using high-resolution 1H NMR spectroscopy and MNDO calculations, they identified structural requirements for hypoglycemic activity. Notably, N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine emerged as a highly active compound, showing a 20% blood glucose decrease at an oral dose of 1.6 mg/kg in fasted normal mice.

Organocatalysis with N-Heterocyclic Carbenes (NHCs)

In recent years, N-heterocyclic carbenes (NHCs) have gained prominence as organocatalysts for constructing medicinally and biologically significant molecules from common and accessible small molecules . While not specific to N-(cyclohexylcarbonyl)phenylalanine, this broader context highlights the potential of NHCs in various applications.

Medicinal Chemistry and Drug Design

N-containing heterocyclic compounds, including phenylalanine derivatives, play a crucial role in medicinal chemistry. Researchers explore their potential as drug candidates, considering factors like bioavailability, target specificity, and pharmacokinetics . Although not exclusively focused on N-(cyclohexylcarbonyl)phenylalanine, this field underscores the importance of such compounds in drug discovery.

Zukünftige Richtungen

The future directions for “N-(cyclohexylcarbonyl)phenylalanine” research could involve further exploration of its hypoglycemic activity and potential applications in the treatment of diabetes . Additionally, the compound’s role in the synthesis of neurotransmitters could be further investigated for potential applications in neurological research .

Wirkmechanismus

Target of Action

N-(cyclohexylcarbonyl)phenylalanine, also known as SMR000200066, primarily targets the protein hypoxia-inducible factor 1-alpha inhibitor . This protein plays a crucial role in cellular responses to hypoxia, or low oxygen levels, which is a common condition in various types of solid tumors.

Mode of Action

This interaction is likely to involve the acyl group at the terminal nitrogen atom of the alpha amino acid in the compound .

Biochemical Pathways

It is known that phenylalanine, a component of the compound, is metabolized by bacteria via phenylacetate . This suggests that SMR000200066 may also be involved in the phenylacetate metabolic pathway.

Pharmacokinetics

It is known that the compound is a solid , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The result of SMR000200066’s action is a decrease in blood glucose levels. In fact, a highly active analogue of the compound showed a 20% decrease in blood glucose at an oral dose of 1.6 mg/kg in fasted normal mice .

Eigenschaften

IUPAC Name

2-(cyclohexanecarbonylamino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZXWNYMZXLYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclohexylcarbonyl)phenylalanine
Reactant of Route 2
Reactant of Route 2
N-(cyclohexylcarbonyl)phenylalanine
Reactant of Route 3
Reactant of Route 3
N-(cyclohexylcarbonyl)phenylalanine
Reactant of Route 4
Reactant of Route 4
N-(cyclohexylcarbonyl)phenylalanine
Reactant of Route 5
Reactant of Route 5
N-(cyclohexylcarbonyl)phenylalanine
Reactant of Route 6
Reactant of Route 6
N-(cyclohexylcarbonyl)phenylalanine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.